2-(2-Methylpropyl)pentanedioic acid

Description

Historical Perspectives and Discovery of Branched Pentanedioic Acid Derivatives

The study of dicarboxylic acids dates back to the early days of organic chemistry, with linear dicarboxylic acids like adipic acid and glutaric acid being well-characterized. researchgate.netwikipedia.org These molecules, with the general formula HOOC-(CH₂_n_-COOH, became important industrial intermediates for producing polymers like polyesters and polyamides. researchgate.netlongdom.org

The academic focus expanded to include branched-chain dicarboxylic acids as synthetic methodologies became more sophisticated and the interest in creating molecules with specific three-dimensional structures grew. The introduction of alkyl branches onto the primary carbon chain, as seen in 2-(2-methylpropyl)pentanedioic acid, was explored to modify the physical and chemical properties of the parent acid. This structural alteration can influence solubility, crystallinity, and reactivity, making these derivatives valuable as building blocks in organic synthesis. longdom.org The discovery and synthesis of such derivatives were often driven by the need for specific molecular scaffolds in the development of new materials and, more recently, pharmaceuticals. researchgate.netnih.gov For instance, the synthesis of branched short-chain fatty acids like valproic acid, first synthesized in 1882, and its later discovered biological activity in 1962, spurred interest in other branched acids and their potential applications. wikipedia.org

Rationale for Academic Investigation of this compound

The primary impetus for the academic and industrial investigation of this compound and its isomers, such as 3-(2-methylpropyl)pentanedioic acid (3-isobutylglutaric acid), is their role as key intermediates in chemical synthesis. synthinkchemicals.com Notably, 3-isobutylglutaric acid is a known intermediate in the production of Pregabalin, a widely used pharmaceutical. google.compharmaffiliates.com Consequently, this compound is studied as a potential isomer and related impurity within this synthetic pathway, making its characterization essential for quality control and process optimization in the pharmaceutical industry.

A second rationale for its investigation is rooted in biochemistry. The compound is a structural analog of glutaric acid, a crucial intermediate in the metabolism of amino acids like lysine (B10760008) and tryptophan. creative-proteomics.com Elevated levels of glutaric acid are a hallmark of the inherited metabolic disorder Glutaric Aciduria Type I, which leads to neurological damage. creative-proteomics.comnih.gov The study of glutaric acid analogs, including branched derivatives, can provide insights into enzyme specificity and the pathophysiology of such metabolic diseases. Researchers investigate how these modified structures interact with metabolic enzymes and pathways. cymitquimica.comnih.gov

Structural Significance within the Glutaric Acid Analogues and Branched Dicarboxylic Acids Research

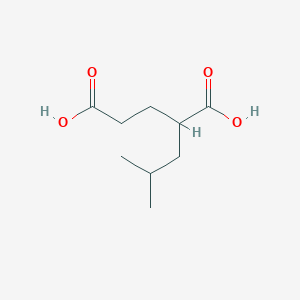

This compound is structurally derived from pentanedioic acid, also known as glutaric acid. nih.gov The core structure is a five-carbon chain with carboxylic acid groups at both ends (C1 and C5). The defining feature of this analog is the isobutyl group [–CH₂CH(CH₃)₂] attached to the second carbon (C2) of the pentanedioic acid chain.

This branching has significant chemical implications. Compared to the linear glutaric acid, the isobutyl group in this compound introduces steric hindrance around one of the carboxylic acid groups. This can affect the molecule's reactivity, for example, in esterification or amidation reactions, where the approach of other molecules to the sterically hindered carboxyl group is more difficult. longdom.org The alkyl branch also increases the nonpolar character of the molecule, which can alter its solubility and other physical properties.

Within the broader context of dicarboxylic acid research, the position of the branch is critical. For example, its isomer, 3-(2-methylpropyl)pentanedioic acid, where the isobutyl group is at the central C3 position, presents a different steric and electronic environment. nih.gov The study of such isomers is crucial for understanding structure-activity relationships, particularly in fields like polymer science and medicinal chemistry, where precise molecular architecture dictates function. researchgate.net

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₆O₄ | nih.govbiosynth.com |

| Molecular Weight | 188.22 g/mol | nih.govbiosynth.com |

| Canonical SMILES | CC(C)CC(CCC(=O)O)C(=O)O | nih.govbiosynth.com |

| InChIKey | LHSAKGVBHJUEOV-UHFFFAOYSA-N | nih.gov |

| CAS Number | 32806-65-8 | nih.govbiosynth.com |

Overview of Interdisciplinary Research Paradigms Applied to this compound

The study of this compound and related compounds is not confined to a single field but involves a confluence of several research paradigms.

Organic and Synthetic Chemistry : This field focuses on the creation of branched dicarboxylic acids. Research involves developing efficient synthetic routes, such as the hydrocarboxylation of unsaturated fatty acids or multi-step processes involving building block assembly. longdom.orgacs.org The goal is to control the placement of the branched groups and achieve high yields, which is particularly relevant for creating pharmaceutical intermediates. google.com

Analytical Chemistry : The detection and quantification of specific dicarboxylic acid isomers, especially in complex mixtures like biological samples or pharmaceutical preparations, is a significant challenge. Advanced analytical techniques are employed for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful methods used for the selective analysis of dicarboxylic acids. nih.govchromatographyonline.com These techniques often require derivatization of the carboxylic acid groups to enhance their volatility and ionization efficiency, allowing for sensitive and specific quantification. nih.govnih.gov

Biochemistry and Metabolomics : In this context, researchers study the role and fate of dicarboxylic acids in biological systems. nih.gov Investigations into how branched-chain dicarboxylic acids are formed and degraded can shed light on both normal fatty acid metabolism and pathological states. creative-proteomics.comnih.gov For instance, studies on how compounds like this compound might interact with enzymes like glutaryl-CoA dehydrogenase, which is deficient in glutaric aciduria, are of academic interest. nih.gov

Materials Science : Dicarboxylic acids are fundamental monomers in the synthesis of polymers. researchgate.netlongdom.org The inclusion of branched dicarboxylic acids like this compound into polyester (B1180765) or polyamide chains can disrupt the polymer's crystalline structure, leading to materials with altered flexibility, melting point, and mechanical properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(2-methylpropyl)pentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(2)5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

LHSAKGVBHJUEOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methylpropyl Pentanedioic Acid and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for 2-(2-Methylpropyl)pentanedioic acid

De novo Synthesis Approaches to the this compound Scaffold

A cornerstone in the de novo synthesis of this compound is the malonic ester synthesis. This classical yet highly effective method allows for the formation of the carbon skeleton through the alkylation of a malonate ester, followed by hydrolysis and decarboxylation.

The synthesis commences with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an isobutyl halide, such as isobutyl bromide, to introduce the 2-methylpropyl group at the α-position, yielding diethyl isobutylmalonate. The final steps involve the hydrolysis of the diester to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford this compound.

Table 1: Key Steps in the Malonic Ester Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide in ethanol | Diethyl malonate enolate |

| 2 | Alkylation | Isobutyl bromide | Diethyl isobutylmalonate |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | Isobutylmalonic acid |

| 4 | Decarboxylation | Heat | This compound |

Derivatization from Precursor Molecules to Yield this compound

An alternative strategy involves the derivatization of precursor molecules, a prominent example being the Michael addition. This reaction allows for the formation of a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a potential pathway to this compound, the enolate of diethyl isobutylmalonate can act as the Michael donor. The Michael acceptor would be a molecule such as acrylonitrile (B1666552) or an acrylate (B77674) ester. The conjugate addition would result in an intermediate that, after hydrolysis of the ester and nitrile (or ester) groups, would yield the target dicarboxylic acid. For instance, the reaction of the sodium salt of diethyl isobutylmalonate with acrylonitrile would form diethyl 2-isobutyl-2-(2-cyanoethyl)malonate. Subsequent vigorous hydrolysis with an acid like hydrochloric acid would convert both the ester and nitrile functionalities to carboxylic acids, followed by decarboxylation to yield this compound. rsc.org

Stereocontrol and Enantioselective Synthesis of this compound

The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.

A well-established class of chiral auxiliaries for asymmetric alkylations are the Evans oxazolidinones. chemrxiv.org For the synthesis of a specific enantiomer of this compound, a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, can be acylated to form an N-acyl oxazolidinone. researchgate.net Deprotonation of this derivative with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then be alkylated with an isobutyl halide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary, for example, by hydrolysis, affords the enantiomerically enriched carboxylic acid.

Another approach involves the use of chiral esters, such as those derived from menthol (B31143). qau.edu.pk The alkylation of chiral menthol esters of succinic acid via metallation has been explored as a route to chiral α-alkyl succinic acid derivatives. qau.edu.pk

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

One promising strategy is the asymmetric hydrogenation of a prochiral precursor, such as 2-isobutylidenesuccinic acid. The hydrogenation of the carbon-carbon double bond in the presence of a chiral transition metal catalyst, often based on ruthenium complexed with chiral phosphine (B1218219) ligands, can lead to the formation of this compound with high enantiomeric excess. dicp.ac.cndicp.ac.cn The choice of the chiral ligand is crucial in determining the stereochemical outcome of the hydrogenation.

Furthermore, asymmetric Michael additions can be employed. The conjugate addition of a malonate derivative to an α,β-unsaturated compound can be rendered enantioselective by using a chiral catalyst. metu.edu.tr Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol derivatives, have been shown to be effective in catalyzing the Michael addition of diethyl malonate to various acceptors with high enantioselectivity. metu.edu.tr

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be implemented to enhance the sustainability of the synthetic routes.

The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and potentially improve yields in reactions like the malonic ester synthesis and related cyclocondensation reactions. researchgate.netasianpubs.orgnih.gov

Biocatalysis presents a powerful green chemistry tool, employing enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. tudelft.nlresearchgate.net Engineered enzymes, for instance, could be developed to perform specific steps in the synthesis of this compound with high efficiency and stereoselectivity. While direct enzymatic synthesis of this specific compound is not widely reported, related biocatalytic processes, such as the lipase-catalyzed kinetic resolution of precursors, demonstrate the potential of this approach.

Furthermore, the selection of solvents plays a crucial role in the environmental impact of a synthesis. The exploration of greener solvents, such as water or bio-based solvents, in established synthetic procedures like the malonic ester synthesis, can contribute to a more sustainable process.

Flow Chemistry and Continuous Processing Methodologies for this compound Production

The adoption of flow chemistry and continuous processing in pharmaceutical and fine chemical manufacturing represents a significant advancement over traditional batch production methods. These modern methodologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, making them highly suitable for the synthesis of complex molecules like this compound, also known as 3-isobutylglutaric acid. Continuous processing allows for the seamless integration of synthesis, purification, and analysis, leading to a more streamlined and cost-effective production workflow.

The core principle of flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior heat and mass transfer compared to bulk reactors, enabling precise temperature control and minimizing the formation of impurities. For the synthesis of this compound, this level of control is crucial for achieving high yields and stereoselectivity, particularly in multi-step synthetic sequences.

Research into related compounds has demonstrated the power of continuous flow for critical reaction steps that are often challenging in batch mode. For instance, the malonic ester synthesis, a common route to substituted dicarboxylic acids, involves strong bases and alkylation steps that can be managed more safely and efficiently in a flow reactor. The small reactor volume minimizes the risk associated with handling reactive intermediates and allows for the use of more extreme reaction conditions that can accelerate reaction rates and improve conversion.

The integration of Process Analytical Technology (PAT) is a cornerstone of modern continuous manufacturing. By incorporating in-line analytical tools such as FT-IR, Raman spectroscopy, or HPLC, it is possible to monitor the reaction in real-time. This continuous data stream allows for immediate adjustments to process parameters, ensuring consistent product quality and enabling rapid process optimization.

While specific, publicly documented flow syntheses for this compound are not extensively detailed in peer-reviewed literature, the principles have been widely applied to structurally similar molecules. The data from these analogous processes provide a strong basis for the development of a dedicated continuous process for this compound. The table below illustrates a comparative analysis of a generic dicarboxylic acid synthesis in batch versus a conceptual flow process, highlighting the typical improvements observed.

Table 1: Comparative Analysis of Batch vs. Conceptual Flow Synthesis

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | 12 - 24 hours | 15 - 60 minutes (residence time) |

| Typical Yield | 75 - 85% | 90 - 99% |

| Process Control | Limited (bulk heating/cooling) | Precise (superior heat/mass transfer) |

| Safety | Higher risk (large volumes of reagents) | Inherently safer (small reaction volumes) |

| Scalability | Complex and non-linear scale-up | Linear scale-up ("scaling out") |

| Waste Generation | Higher (multiple workups) | Lower (telescoped steps, less solvent) |

The development of a continuous flow process for this compound would likely focus on optimizing key transformations, such as the initial carbon-carbon bond formation and the final hydrolysis step. Packed-bed reactors containing immobilized catalysts or reagents could be employed to further enhance efficiency and simplify purification. As the pharmaceutical industry continues to embrace green chemistry and efficient manufacturing, the application of flow chemistry to the production of this compound and its stereoisomers presents a compelling opportunity for innovation and process intensification.

Chemical Reactivity and Derivatization of 2 2 Methylpropyl Pentanedioic Acid

Esterification and Amidation Reactions of 2-(2-Methylpropyl)pentanedioic acid

The two carboxylic acid groups of this compound are the primary sites for esterification and amidation reactions, leading to the formation of a diverse range of esters, amides, and mixed-functionality derivatives.

Esterification:

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. khanacademy.org The equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. khanacademy.org Depending on the stoichiometry of the alcohol used, either a monoester or a diester can be selectively prepared. For instance, reaction with one equivalent of an alcohol will primarily yield the monoester, while an excess of the alcohol will lead to the formation of the diester.

The reactivity of the two carboxylic acid groups can be influenced by steric hindrance from the adjacent isobutyl group. The carboxylic acid at the 1-position is expected to be slightly less reactive than the one at the 5-position due to the proximity of the bulky alkyl substituent. This difference in reactivity could potentially be exploited for selective mono-esterification under carefully controlled conditions.

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Methanol, H+ | Methyl 2-(2-methylpropyl)pentanedioate | Fischer Esterification | khanacademy.org |

| This compound | Ethanol, H+ | Ethyl 2-(2-methylpropyl)pentanedioate | Fischer Esterification | khanacademy.org |

| Glutaric Acid | 2-Ethylhexanol, H2SO4 | 2-Ethylhexyl glutarate mono and diesters | Esterification | libretexts.org |

Amidation:

Similar to esterification, amidation involves the reaction of the carboxylic acid groups with amines to form amides. This transformation can be carried out directly by heating the dicarboxylic acid with an amine, with the removal of water to drive the reaction. However, this method often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with the amine. studymind.co.uk

Alternatively, various coupling agents can be employed to facilitate the direct amidation under milder conditions. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The synthesis of polyamides from dicarboxylic acids and diamines is a well-established process that proceeds via amidation. studymind.co.uk

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Ammonia | 2-(2-Methylpropyl)pentanediamide | Amidation | studymind.co.uk |

| This compound | Primary Amine, Coupling Agent | N,N'-dialkyl-2-(2-methylpropyl)pentanediamide | Amidation | google.com |

| 3-Isobutylglutaric acid | NH4OH | 3-(Carbamoylmethyl)-5-methylhexanoic acid | Amidation | google.com |

Reduction and Oxidation Chemistry of the Carboxylic Acid and Alkyl Moieties in this compound

Reduction:

The carboxylic acid groups of this compound can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing both carboxylic acids and esters to alcohols. libretexts.orglibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediates. The reduction of both carboxyl groups in this compound would yield 2-(2-methylpropyl)pentane-1,5-diol.

Selective reduction of one carboxylic acid group in the presence of the other is challenging but can be achieved by first converting the dicarboxylic acid to a monoester or monoamide, and then reducing the remaining free carboxylic acid. Alternatively, the use of less reactive reducing agents, such as borane (B79455) (BH3), can sometimes offer better selectivity.

| Reactant | Reagent | Product | Reaction Type | Reference |

| Carboxylic Acid | LiAlH4 | Primary Alcohol | Reduction | libretexts.org |

| Ester | LiAlH4 | Primary Alcohol | Reduction | libretexts.org |

| Acid Chloride | LiAlH(Ot-Bu)3 | Aldehyde | Partial Reduction | libretexts.org |

| Ester | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Partial Reduction | youtube.com |

Oxidation:

The alkyl (isobutyl) moiety of this compound is generally resistant to oxidation under mild conditions due to the presence of strong C-C and C-H sigma bonds. However, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid at elevated temperatures, the alkyl chain can be cleaved. libretexts.orgyoutube.com The position of the alkyl group at C-2 makes it a non-benzylic, saturated chain, which is less susceptible to oxidation compared to, for example, an alkyl group attached to an aromatic ring. rsc.org

Further oxidation of the dicarboxylic acid itself would likely lead to degradation of the molecule, potentially through decarboxylation at high temperatures. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

The scaffold of this compound offers limited sites for direct nucleophilic or electrophilic substitution on the carbon backbone under typical conditions. The primary positions for such reactions are the α-carbons to the carbonyl groups.

Nucleophilic Substitution:

The α-protons at the C-2 and C-4 positions are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation with alkyl halides. However, the presence of two carboxylic acid groups complicates this reactivity, as the base would first deprotonate the acidic carboxyl protons. Therefore, such reactions are typically performed on the corresponding diester derivatives. The enolate of the diester can undergo nucleophilic substitution reactions. libretexts.orgmdpi.com

Electrophilic Substitution:

Direct electrophilic substitution on the saturated alkyl chain is generally not feasible. However, the enol or enolate form of the dicarboxylic acid or its derivatives can react with electrophiles. For example, halogenation at the α-position can be achieved under specific conditions.

Cyclization Reactions Involving this compound Derivatives

The 1,5-dicarboxylic acid structure of this compound makes it a suitable precursor for the formation of six-membered ring systems through intramolecular reactions.

A common cyclization reaction is the formation of a cyclic anhydride. Heating this compound, particularly in the presence of a dehydrating agent like acetic anhydride, is expected to yield 2-(2-methylpropyl)glutaric anhydride. This is a reversible reaction, and the anhydride can be hydrolyzed back to the dicarboxylic acid. The formation of 3-isobutylglutaric anhydride from the corresponding acid is a known transformation.

Further intramolecular reactions of derivatives of this compound can lead to other cyclic compounds. For example, the Dieckmann condensation of a diester of this compound would lead to the formation of a six-membered β-keto ester.

Polymerization Reactions Initiated by or Incorporating this compound Monomers

Dicarboxylic acids are fundamental building blocks for the synthesis of condensation polymers such as polyesters and polyamides. This compound can serve as a monomer in such polymerization reactions.

Polyester (B1180765) Synthesis:

Polycondensation of this compound with a diol would result in the formation of a polyester. The properties of the resulting polyester would be influenced by the structure of the diol co-monomer. The presence of the isobutyl side chain on the dicarboxylic acid monomer would disrupt the packing of the polymer chains, likely leading to a more amorphous polymer with a lower melting point and glass transition temperature compared to a polyester synthesized from an unsubstituted linear dicarboxylic acid like glutaric acid. mdpi.com

Polyamide Synthesis:

Similarly, this compound can be reacted with a diamine to produce a polyamide. The resulting polyamide would also feature the pendant isobutyl group along the polymer backbone, which would affect its physical and mechanical properties, such as solubility, crystallinity, and thermal characteristics. The synthesis of polyamides from dicarboxylic acids and diamines is a well-established industrial process. studymind.co.ukrsc.org

| Monomer 1 | Monomer 2 | Polymer Type | Potential Property Influence of Isobutyl Group | Reference |

| This compound | Diol (e.g., Ethylene Glycol) | Polyester | Increased amorphous character, lower Tg | mdpi.com |

| This compound | Diamine (e.g., Hexamethylenediamine) | Polyamide | Disrupted chain packing, altered mechanical properties | studymind.co.ukrsc.org |

Advanced Spectroscopic and Structural Characterization of 2 2 Methylpropyl Pentanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 2-(2-Methylpropyl)pentanedioic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed information about its carbon skeleton and the environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl group and the pentanedioic acid backbone. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid groups. The two methyl groups of the isobutyl moiety are diastereotopic and would likely appear as two separate doublets. The methine proton of the isobutyl group would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The protons on the main chain would also exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the presence of a chiral center, all nine carbon atoms are expected to be chemically non-equivalent and thus display distinct signals. The carbonyl carbons of the two carboxylic acid groups would resonate at the downfield end of the spectrum (typically 170-185 ppm). The carbon of the chiral center (C2) would also have a characteristic chemical shift.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | 10-12 (broad s) | ~175 |

| C2 (CH) | 2.5-2.8 (m) | ~45 |

| C3 (CH₂) | 1.8-2.2 (m) | ~30 |

| C4 (CH₂) | 2.2-2.5 (m) | ~35 |

| C5 (COOH) | 10-12 (broad s) | ~178 |

| C1' (CH₂) | 1.2-1.5 (m) | ~40 |

| C2' (CH) | 1.6-1.9 (m) | ~25 |

| C3' (CH₃) | 0.8-1.0 (d) | ~22 |

| C4' (CH₃) | 0.8-1.0 (d) | ~22 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. The multiplicity is abbreviated as s (singlet), d (doublet), and m (multiplet).

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed on derivatives of this compound to further probe the through-space proximity of protons and help in confirming the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) Techniques for Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern in the mass spectrum gives valuable clues about the molecule's structure. For this compound, common fragmentation pathways for dicarboxylic acids would be expected.

Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would likely be observed. Subsequent fragmentation (MS/MS) would involve characteristic losses. The fragmentation of dicarboxylic acids often proceeds through the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netnih.gov Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation pathway for carboxylic acids. libretexts.org

Plausible Fragmentation Pathways:

Loss of H₂O: The initial loss of a water molecule from the [M-H]⁻ ion is a common fragmentation for dicarboxylic acids.

Loss of CO₂: Decarboxylation is another characteristic fragmentation, leading to the loss of 44 Da.

Cleavage of the isobutyl group: Fragmentation of the alkyl side chain can also occur, leading to the loss of the isobutyl radical.

Predicted HRMS Fragmentation Data:

| Fragment Ion | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| [M-H]⁻ | C₉H₁₅O₄⁻ | 187.0970 | Deprotonated parent molecule |

| [M-H-H₂O]⁻ | C₉H₁₃O₃⁻ | 169.0865 | Loss of water |

| [M-H-CO₂]⁻ | C₈H₁₅O₂⁻ | 143.1072 | Loss of carbon dioxide |

| [M-H-H₂O-CO₂]⁻ | C₈H₁₃O⁻ | 125.0966 | Sequential loss of water and carbon dioxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer would appear as a strong, sharp band around 1700-1725 cm⁻¹. C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-C backbone and C-H bending and stretching modes would be more prominent. The symmetric vibrations of the molecule will be particularly Raman active.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C=O stretch (carboxylic acid) | 1700-1725 | 1700-1725 |

| C-O stretch (carboxylic acid) | 1210-1320 | Moderate |

| O-H bend (carboxylic acid) | 1395-1440 | Weak |

For a structurally similar compound, 3-isobutylglutaric acid, characteristic IR peaks are observed at 2958 cm⁻¹ (C-H stretch) and 1704 cm⁻¹ (C=O stretch). blogspot.com

X-ray Crystallography of this compound and its Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.org To perform this analysis, a suitable single crystal of this compound or one of its crystalline derivatives must be grown.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration (i.e., whether it is the R or S enantiomer).

In cases where the parent compound does not form crystals of sufficient quality, derivatization with a heavy atom or a rigid, chromophoric group can facilitate crystallization and the determination of the absolute configuration. The study of chiral dicarboxylic acids complexed with other molecules has been shown to be effective for crystallographic analysis. acs.orgnih.gov

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z | 4 |

| Flack Parameter | ~0 (for the correct enantiomer) |

Note: This table contains hypothetical data as no experimental crystal structure for this compound is publicly available.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum is obtained by plotting the difference in absorption of left and right circularly polarized light against wavelength. For this compound, the carboxylic acid chromophores will give rise to CD signals. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the absolute configuration of the enantiomer. CD spectroscopy is particularly sensitive to the conformation of the molecule. The use of supramolecular cages has been shown to amplify the CD signal of chiral dicarboxylic acids, which can be useful for analysis. nih.govacs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of a chromophore's absorption, can also be used to determine the absolute configuration.

For assessing enantiomeric purity, the intensity of the CD signal or the specific rotation at a particular wavelength is directly proportional to the concentration of the major enantiomer. By comparing the measured value to that of an enantiomerically pure standard, the enantiomeric excess (ee) of a sample can be determined. These techniques are valuable for quality control in the synthesis of enantiopure compounds. cat-online.comnih.gov

Computational and Theoretical Investigations of 2 2 Methylpropyl Pentanedioic Acid

Quantum Chemical Studies on the Electronic Structure and Reactivity of 2-(2-Methylpropyl)pentanedioic acid

Quantum chemical studies are fundamental to elucidating the electronic properties that govern the reactivity and behavior of a molecule. These methods, rooted in solving the Schrödinger equation, can provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. biomedgrid.com For this compound, DFT calculations can determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

The distribution of these frontier orbitals is also revealing. For a dicarboxylic acid like this compound, the HOMO is typically localized around the oxygen atoms of the carboxyl groups, which have lone pairs of electrons. The LUMO, conversely, is often centered on the antibonding π* orbitals of the carbonyl groups. The isobutyl group, being an electron-donating alkyl group, can subtly influence the energy of these orbitals.

DFT calculations also yield important energetic data, such as the heat of formation and total energy, which are crucial for understanding the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -615.4 | Hartrees |

Ab Initio Methods for High-Accuracy Predictions of this compound Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govhu-berlin.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. nih.gov

For this compound, ab initio calculations could be employed to refine the geometric parameters, such as bond lengths, bond angles, and dihedral angles, beyond the accuracy of standard DFT methods. They are also the gold standard for calculating interaction energies, which is important for understanding how the molecule might interact with other molecules or a biological target. High-accuracy ab initio methods are particularly useful for benchmarking the results from more computationally efficient methods like DFT.

Conformational Analysis of this compound through Molecular Mechanics and Dynamics Simulations

The flexible nature of this compound, with its rotatable single bonds, means it can adopt a multitude of three-dimensional conformations. Understanding this conformational landscape is crucial as the shape of the molecule can significantly impact its physical properties and biological activity.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of the molecule. By treating atoms as balls and bonds as springs, MM can rapidly calculate the energies of thousands of different conformations. This allows for the identification of low-energy, stable conformers. For this compound, key rotations would be around the C-C bonds of the pentanedioic acid backbone and the C-C bond connecting the isobutyl group.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing temperature and simulating the movement of atoms over time. dovepress.comyoutube.comyoutube.comnih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic environment. It would show the transitions between different conformations and how intramolecular hydrogen bonds might form and break. This dynamic picture is essential for understanding how the molecule might bind to a receptor or an enzyme active site.

Reaction Mechanism Elucidation for this compound Transformations via Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this molecule or its subsequent chemical transformations can be modeled to understand the transition states and reaction pathways.

One example could be the elucidation of the enzymatic synthesis of (R)-3-isobutylglutaric acid monoamide, a key intermediate for the drug pregabalin, from a derivative of this compound. nih.gov Computational methods like DFT can be used to model the substrate docked into the enzyme's active site. By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction mechanism and identify the key amino acid residues involved in catalysis. This understanding can then guide efforts to engineer more efficient enzymes.

Prediction of Spectroscopic Signatures of this compound

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying a compound.

For this compound, DFT calculations can predict its infrared (IR) spectrum. The calculated vibrational frequencies would correspond to the stretching and bending of different functional groups. For example, a strong absorption band would be predicted for the C=O stretching of the carboxylic acid groups, and characteristic bands would also appear for the C-H bonds of the alkyl chain and the O-H bonds of the carboxyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. By predicting the ¹H and ¹³C NMR spectra, one can assign the peaks in an experimental spectrum to specific atoms in the molecule. This can be particularly useful for confirming the structure of the compound.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and represents typical values that would be predicted from computational models.)

| Spectroscopy Type | Key Predicted Feature | Value Range |

| IR Spectroscopy | C=O Stretch | 1700-1750 cm⁻¹ |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| ¹³C NMR | Carbonyl Carbon (C=O) | 175-185 ppm |

| ¹H NMR | Carboxyl Proton (COOH) | 10-13 ppm |

In Silico Screening and Ligand-Based Design Utilizing this compound Analogues

In silico screening and ligand-based drug design are computational techniques used to identify and design new drug candidates. drugdesign.orgmdpi.comnih.govnumberanalytics.commdpi.com this compound and its analogues can serve as a starting point or scaffold in such endeavors.

In ligand-based design, the known structural features of molecules that bind to a particular biological target are used to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. If this compound were found to have interesting biological activity, its structure could be used to develop a pharmacophore. The two carboxylic acid groups might act as hydrogen bond donors and acceptors, while the isobutyl group could provide a hydrophobic interaction point.

Once a pharmacophore model is established, large virtual libraries of compounds can be screened to find other molecules that match the model. Furthermore, analogues of this compound can be designed by modifying its structure, for example, by changing the length of the alkyl chain, adding other functional groups, or altering the stereochemistry. The properties and potential activity of these new analogues can then be predicted computationally before they are synthesized, saving time and resources in the drug discovery process.

Potential Academic Applications of 2 2 Methylpropyl Pentanedioic Acid in Specialized Fields

Role of 2-(2-Methylpropyl)pentanedioic acid in Polymer and Advanced Material Science Research

The presence of two carboxylic acid groups allows this compound to function as a monomer in polymerization reactions, while its branched structure could impart unique properties to the resulting materials.

Polycondensation Monomers for Novel Polymer Architectures

This compound can be utilized as a monomer in polycondensation reactions with diols or diamines to synthesize polyesters and polyamides, respectively. savemyexams.comlibretexts.org The incorporation of its isobutyl side chain is hypothesized to influence the physical and chemical properties of the resulting polymers in several ways:

Disruption of Polymer Crystallinity: The bulky, non-polar isobutyl group can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. savemyexams.com This could result in polymers with lower melting points, increased solubility in organic solvents, and enhanced flexibility compared to polymers synthesized from linear dicarboxylic acids like adipic or glutaric acid.

Modification of Thermal Properties: The introduction of a branched structure can lower the glass transition temperature (Tg) of the polymer, potentially leading to materials with elastomeric properties.

Enhanced Hydrophobicity: The aliphatic isobutyl group would increase the hydrophobic character of the polymer, which could be advantageous for applications requiring low water absorption or resistance to hydrolysis.

These properties make this compound an interesting candidate for creating novel polymers for applications such as biodegradable plastics, adhesives, and coatings. libretexts.org

Table 1: Predicted Influence of Monomer Structure on Polyester (B1180765) Properties

| Monomer | Polymer Structure | Expected Crystallinity | Expected Flexibility |

| Adipic Acid (linear) | Linear, regular chain packing | High | Low |

| This compound | Branched, disrupted chain packing | Low | High |

Cross-linking Agents in Polymer Networks

The dicarboxylic acid functionality of this compound allows it to act as a cross-linking agent in polymer systems containing reactive groups such as hydroxyl or amine functionalities. The reaction between the carboxylic acid groups and these functionalities would lead to the formation of a three-dimensional polymer network.

The use of this compound as a cross-linker could offer an alternative to commonly used agents like glutaraldehyde, which has concerns regarding toxicity. ias.ac.in The length and flexibility of the pentanedioic acid backbone, combined with the steric hindrance of the isobutyl group, would influence the cross-linking density and the mechanical properties of the resulting network. It is theorized that the isobutyl group could create a more open network structure, potentially leading to materials with increased elasticity and swelling capacity.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

Dicarboxylic acids are known to participate in the formation of well-ordered supramolecular structures through hydrogen bonding interactions between their carboxyl groups. acs.orgrsc.org The specific geometry of this compound, with its appended isobutyl group, presents intriguing possibilities for the design of novel self-assembling systems.

The carboxylic acid groups can form robust hydrogen-bonded synthons, leading to the formation of chains or cyclic motifs. acs.org The isobutyl side chain is expected to play a crucial role in directing the long-range order of the self-assembled structures. By varying solvent conditions or co-crystallizing with other molecules, it may be possible to generate a variety of nanostructures, such as lamellae, ribbons, or more complex three-dimensional networks. The non-polar nature of the isobutyl group could also drive aggregation in polar solvents through hydrophobic interactions. The study of how this specific branched dicarboxylic acid self-assembles could provide fundamental insights into the interplay of hydrogen bonding and van der Waals forces in crystal engineering.

Advanced Chemical Biology and Mechanistic Studies of this compound Analogues (in vitro, non-human systems)

Analogues of this compound, particularly its corresponding monoamides and esters, are valuable tools for probing biological systems in non-human, in vitro settings.

Enzyme Inhibition Studies in Model Biological Systems

Glutaric acid and its derivatives have been shown to interact with various enzymes. For instance, glutaric acid itself can inhibit energy metabolism in rat cerebral cortex in vitro. nih.gov Furthermore, derivatives of dicarboxylic acids have been investigated as enzyme inhibitors for a range of targets. nih.gov

Given that 3-isobutylglutaric acid is a known impurity in the synthesis of the pharmaceutical agent pregabalin, the study of its analogues as enzyme inhibitors is of academic interest. google.comgoogle.com For example, the monoamide or other derivatives of this compound could be synthesized and screened against a panel of enzymes in model biological systems. Of particular interest would be enzymes involved in amino acid metabolism or neurotransmitter pathways, given the structural similarity of its derivatives to GABA analogues. Such studies could reveal novel enzyme-inhibitor interactions and provide chemical probes to study enzyme function.

Table 2: Potential Enzyme Inhibition Studies with this compound Analogues

| Analogue | Potential Enzyme Target (in vitro, non-human) | Rationale |

| This compound monoamide | GABA aminotransferase | Structural similarity to GABA |

| This compound | Enzymes of fatty acid metabolism | Branched-chain fatty acid mimic |

| Diethyl 2-(2-methylpropyl)pentanedioate | Various hydrolases and esterases | Substrate analogue |

Metabolic Pathway Interrogation in Cellular or Model Organism Systems

The metabolism of branched-chain fatty acids and dicarboxylic acids is a fundamental area of biochemistry. Introducing this compound or its isotopically labeled analogues into in vitro cellular models (e.g., cultured cells) or simple model organisms could be a powerful method to interrogate specific metabolic pathways.

For example, studies on the catabolism of isobutyrate in isolated colonocytes have provided insights into energy metabolism in the gut. nih.gov Similarly, investigating how cells process this compound could elucidate the activity of enzymes involved in β-oxidation of branched-chain fatty acids. Furthermore, such compounds can be used to induce metabolic stress in cell cultures, allowing researchers to study the cellular response and identify key metabolic nodes. mdpi.com This approach can help in understanding the metabolic reprogramming that occurs in various physiological and pathological states, studied within a controlled, non-human in vitro environment.

Catalytic Applications and Ligand Design Using this compound Derivatives

There is no available research data on the use of this compound derivatives in catalytic applications or for ligand design.

Applications in Advanced Separation Technologies and Adsorption Studies Utilizing this compound Derivatives

There is no available research data on the application of this compound derivatives in advanced separation technologies or adsorption studies.

Advanced Analytical Methodologies for 2 2 Methylpropyl Pentanedioic Acid Quantification and Detection

Chromatographic Techniques for 2-(2-Methylpropyl)pentanedioic acid Analysis

Chromatography remains the cornerstone for the separation and quantification of this compound. The choice of technique is often dictated by the sample matrix, required sensitivity, and the need for simultaneous analysis of other related compounds.

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging and may offer limited sensitivity. nih.gov To overcome this, derivatization techniques are often employed to introduce a UV-active or fluorescent tag to the carboxylic acid groups.

Alternatively, more universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be utilized. Reversed-phase chromatography is a common separation mode, often using C18 columns. sielc.comwhuznhmedj.com The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, and an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in its protonated form for better retention. whuznhmedj.com

Illustrative HPLC Method Parameters:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase: Gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)

Flow Rate: 1.0 mL/min

Detector: UV at 210 nm (following derivatization) or ELSD

Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic resolution and definitive identification based on mass spectra. However, the low volatility and polar nature of dicarboxylic acids, including this compound, necessitate a derivatization step to convert them into more volatile and thermally stable analogues. nih.govund.edu

Common derivatization strategies include esterification of the carboxylic acid groups. This can be achieved through reaction with alcohols (e.g., butanol in the presence of an acid catalyst) to form dibutyl esters or through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.nethmdb.ca Injection-port derivatization with reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) offers a rapid and environmentally friendly alternative to offline procedures. nih.gov

Typical GC-MS Derivatization and Analysis Parameters:

Derivatization Reagent: BSTFA with 1% TMCS

Reaction Conditions: 70°C for 30 minutes

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium

MS Ionization: Electron Ionization (EI) at 70 eV

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. In biological systems, enantiomers often exhibit different physiological activities, making their separation and individual quantification crucial. youtube.com Chiral chromatography is the most effective technique for this purpose.

High-performance liquid chromatography using chiral stationary phases (CSPs) is the predominant method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the separation of chiral acids. nih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving enantiomeric resolution. nih.gov

Exemplary Chiral HPLC Separation Data:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-2-(2-Methylpropyl)pentanedioic acid | 12.5 | 2.1 |

| (S)-2-(2-Methylpropyl)pentanedioic acid | 14.2 |

Electrophoretic Methods for this compound and its Chemical Transformations

Capillary electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the analysis of dicarboxylic acids, CE is typically performed in a capillary filled with a background electrolyte (BGE). nih.gov Indirect UV detection is often employed where the BGE contains a UV-absorbing component. nih.gov The migration of the analyte displaces the BGE, leading to a decrease in absorbance.

The separation of a homologous series of dicarboxylic acids (C2-C10) has been successfully demonstrated, indicating the potential for applying this method to this compound. nih.gov Modifiers can be added to the BGE to reverse the electroosmotic flow, enabling faster analysis of anions. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis of this compound

For the detection of trace amounts of this compound in complex biological or environmental samples, hyphenated techniques that couple the separation power of chromatography with the sensitivity and selectivity of tandem mass spectrometry (MS/MS) are indispensable. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful. nih.govlongdom.org Derivatization can be employed to enhance ionization efficiency and chromatographic retention. For instance, charge-reversal derivatization can significantly improve sensitivity for dicarboxylic acids in the positive ion mode. longdom.org The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.

Illustrative LC-MS/MS Method Performance:

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µmol/L |

| Limit of Quantification (LOQ) | 0.1 µmol/L |

| Linearity (r²) | >0.99 |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 8% |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used for enhanced selectivity and sensitivity, particularly in complex matrices, following appropriate derivatization.

Development of Biosensors and Chemo-sensors for Specific Detection of this compound

The development of sensors for the specific and rapid detection of this compound is an emerging area of research.

Biosensors: These devices integrate a biological recognition element with a transducer. For dicarboxylic acids, enzyme-based biosensors could be a viable approach. For example, a biosensor based on the inhibition of sarcosine (B1681465) oxidase has been reported for the general determination of carboxylic acids. researchgate.net A more specific biosensor for this compound would require an enzyme that specifically interacts with this compound. Transcription factor-based biosensors have also been developed for the detection of dicarboxylic acids like succinate (B1194679) and adipate, offering a potential framework for creating a sensor for our target molecule. nih.gov

Chemosensors: These sensors utilize a chemical receptor that selectively binds the target analyte, leading to a measurable signal, often a change in fluorescence or color. rsc.org For dicarboxylic acids, receptors capable of forming strong hydrogen bonds or coordination complexes are promising. Boronic acid-based fluorescent sensors have been developed for the detection of diols, and with appropriate design, could be adapted for the recognition of dicarboxylic acids. nih.gov The design of a chemosensor with a binding pocket complementary in size, shape, and functionality to this compound would be key to achieving high selectivity.

Future Research Directions and Unexplored Avenues for 2 2 Methylpropyl Pentanedioic Acid

Emerging Synthetic Routes and Catalyst Development for 2-(2-Methylpropyl)pentanedioic acid Production

The development of efficient and stereoselective synthetic methods is paramount for unlocking the potential of chiral molecules like this compound. Future research is expected to move beyond classical methods towards advanced catalytic systems that offer high efficiency, selectivity, and atom economy.

Key emerging areas include:

Asymmetric Hydrogenation: A promising strategy involves the catalytic asymmetric hydrogenation of prochiral unsaturated precursors. doi.org Research has demonstrated that Rh-catalyzed enantioselective hydrogenation of compounds like dimethyl 2-methyleneglutarate, which is structurally analogous to a precursor for this compound, can achieve high enantioselectivity (over 90% ee) using chiral phosphoramidite or P-stereogenic ligands. doi.org Adapting this approach would provide a direct and efficient route to enantiomerically pure this compound.

Stereodivergent Catalysis: Advanced dual-catalyst systems, for instance combining nickel and iridium complexes, enable stereodivergent α-allylations of carbonyl compounds. nih.govresearchgate.net This methodology allows for the synthesis of a full range of stereoisomers from the same starting materials by simply changing the chirality of the catalysts. nih.gov Applying such a protocol to a suitable precursor could offer precise control over the stereocenter at the C2 position.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, for the kinetic resolution of racemic esters or acids presents a green and highly selective synthetic tool. mdpi.com This approach could be employed to separate enantiomers of a racemic this compound ester, providing access to optically pure forms of the compound.

| Catalytic Strategy | Catalyst System Example | Potential Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complex with chiral ligands (e.g., FAPhos, BoPhoz) | 2-isobutylidenepentanedioic acid ester | High enantioselectivity and atom economy | doi.org |

| Stereodivergent Allylation | Dual Ni/Ir catalyst system with chiral ligands | Acylimidazole precursor | Access to all possible stereoisomers from common precursors | nih.govresearchgate.net |

| Enzymatic Resolution | Lipase (e.g., from Candida antarctica) | Racemic this compound ester | High stereoselectivity under mild, sustainable conditions | mdpi.com |

Novel Derivatizations and Functionalizations of the this compound Core for Enhanced Utility

The chemical structure of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse library of new molecules with tailored properties.

Future research could explore:

Carboxylic Acid Group Transformations: The two carboxyl groups are primary sites for modification. Standard transformations into esters, amides, acid chlorides, and anhydrides can produce a wide range of derivatives. These derivatives could serve as monomers for polymerization or as intermediates for more complex molecular architectures. nih.gov

Side-Chain Functionalization: The isobutyl side chain contains a tertiary carbon-hydrogen bond. While less reactive than other sites, this position could be a target for selective functionalization through free-radical reactions, such as halogenation, allowing for the introduction of further chemical handles.

Analytical Derivatization: Novel derivatizing agents can be designed to react with the carboxylic acid groups to facilitate analysis. For instance, reaction with a chiral amine reagent can produce diastereomeric amides, enabling enantiomeric separation and quantification by techniques like liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net This would be crucial for studying the stereoselective synthesis and metabolism of the compound.

Advanced Computational Modeling for Structure-Reactivity Relationship Studies of this compound Analogues

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. For a relatively unexplored molecule like this compound, in silico studies are an invaluable starting point.

Unexplored avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information helps predict the molecule's reactivity and the regioselectivity of its reactions. Molecular electrostatic potential (MEP) maps can further identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential synthetic and derivatization reactions. By calculating the Gibbs free energy of activation and reaction, researchers can predict the feasibility of different pathways and optimize reaction conditions. mdpi.com

Structure-Property Relationship Analysis: For potential applications in materials science, computational models can predict how the structure of this compound and its derivatives would influence the properties of resulting polymers or frameworks. This includes predicting bond strengths, steric effects, and intermolecular interactions.

| Computational Method | Information Gained | Application in Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), molecular electrostatic potential (MEP) | Predicting chemical reactivity and sites of reaction | researchgate.net |

| Transition State Theory | Gibbs free energy of activation and reaction | Elucidating reaction mechanisms and predicting product formation | mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Understanding polymer chain packing and material properties | researchgate.net |

Interdisciplinary Research Integrating this compound with Nanoscience and Advanced Materials

The unique combination of a dicarboxylic acid backbone, a chiral center, and an alkyl side chain makes this compound an intriguing building block for advanced materials.

Potential interdisciplinary applications include:

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks (linkers) used to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgimperial.ac.uk The use of this compound as a flexible, chiral linker could lead to the formation of novel MOFs with unique topologies and potentially enantioselective catalytic or separation properties.

Biodegradable Polymers: As a dicarboxylic acid, this compound can be used as a monomer in polycondensation reactions with diols to synthesize polyesters. mdpi.com The non-planar structure and the isobutyl side group would likely disrupt polymer chain packing, reducing crystallinity and lowering the glass transition temperature, potentially yielding biodegradable elastomers or soft polymers. mdpi.com Research on polyesters derived from glutaric acid and 2-methyl-1,3-propanediol has shown that such methyl-branched units can be used to tune mechanical and biodegradation properties. mdpi.com

Potential for this compound in Sustainable Chemistry and Biorenewable Resource Applications

Aligning chemical production with the principles of sustainable chemistry is a critical goal for modern science. Research into this compound can contribute significantly to this effort.

Future directions in this area are:

Bio-based Synthesis: Significant progress has been made in the metabolic engineering of microorganisms, such as Corynebacterium glutamicum, to produce the parent compound, glutaric acid, from renewable feedstocks like glucose. rsc.orgresearchgate.netpnas.org Future research could focus on engineering novel metabolic pathways to produce alkylated dicarboxylic acids directly, providing a sustainable route to this compound.

Development of Green Polymers: The use of this bio-based monomer to create biodegradable polyesters and polyamides represents a direct application in sustainable materials science. acs.orgmdpi.com These materials could offer alternatives to petroleum-derived plastics in various applications, from packaging to medical devices.

Catalyst Recovery and Reuse: Developing synthetic routes that employ heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Research into the synthesis of this compound should prioritize the use of recoverable catalysts, such as supported metal catalysts or enzymatic systems, to minimize waste and environmental impact. rsc.org

Q & A

Q. What are the key physicochemical properties of 2-(2-Methylpropyl)pentanedioic acid, and how can they be determined experimentally?

Answer: The compound (CAS 75143-89-4) has a molecular formula of C₉H₁₆O₄ , molecular weight 188.22 g/mol , boiling point 326.2°C , density 1.126 g/cm³ , and refractive index 1.472 . These properties can be experimentally verified using:

- Mass spectrometry for molecular weight confirmation.

- Differential scanning calorimetry (DSC) or distillation for boiling point determination.

- Density measurements via pycnometry.

Structural validation can employ NMR spectroscopy (using the InChI key:InChI=1/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)) and FT-IR for functional group analysis .

Q. What synthetic routes are available for this compound, and what are the critical reaction conditions?

Answer: Synthesis typically involves multi-step reactions:

- Step 1: Alkylation of glutaric acid derivatives using 2-methylpropyl halides under basic conditions (e.g., NaH in THF).

- Step 2: Hydrolysis of intermediates (e.g., esters) with aqueous NaOH or HCl to yield the carboxylic acid.

Critical conditions include maintaining anhydrous environments during alkylation and controlled pH during hydrolysis to avoid side reactions. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

Answer: Discrepancies may stem from:

- Purity variations: Use orthogonal analytical methods (e.g., HPLC-ELSD coupled with LC-MS ) to confirm compound integrity.

- Assay conditions: Standardize cell culture models (e.g., primary neurons vs. immortalized lines) and exposure durations.

- Metabolic interference: Perform metabolomic profiling to identify competing pathways in biological matrices.

Comparative studies using isogenic cell lines and dose-response normalization are recommended to isolate compound-specific effects .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Answer:

- GC/FPD with derivatization: Convert the acid to dimethyl esters (e.g., using BF₃-methanol) for enhanced volatility. Detection limits of 0.05 ppm can be achieved with silica gel chromatography cleanup .

- LC-MS/MS: Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 188 → 144 for quantification). Use deuterated internal standards (e.g., D₆-2-(2-Methylpropyl)pentanedioic acid) to correct for matrix effects .

- Validation: Include spike-recovery tests (85–115% acceptable range) and stability studies under storage conditions.

Q. What experimental designs are optimal for studying the neuroprotective mechanisms of this compound in vitro?

Answer:

- Model systems: Use primary motor neuron cultures or iPSC-derived neurons to mimic neurodegenerative conditions.

- Dosage: Apply a concentration range (1–100 µM) based on IC₅₀ values from pilot toxicity assays.

- Mechanistic probes: Combine with glutamate carboxypeptidase II (GCPII) inhibitors (e.g., 2-PMPA) to assess pathway specificity. Monitor glutamate levels via microdialysis and HPLC-fluorescence detection .

- Controls: Include vehicle controls and knockout models (e.g., GCPII-deficient mice) to validate target engagement.

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Process optimization: Replace batch reactors with continuous flow systems to enhance yield and reduce byproducts.

- Catalyst screening: Test heterogeneous catalysts (e.g., Amberlyst-15) for ester hydrolysis to improve scalability.

- Quality control: Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Regulatory compliance: Adhere to ICH Q11 guidelines for impurity profiling (e.g., identifying related substances via HPLC-DAD ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.